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Compound Focus: Milciclib Maleate

CAS No.: 802539-81-7
Cat. No.: S548113

Milciclib Clinical Trial Overview

Get Quote

. . L Primary Dosing
Trial Identifier Phase Indication : Status
Endpoint Schedule
NCT01011439 Phase Recurrent/Metastatic Progression- 150 mg once  Terminated
[1] [2] 2 Thymic Carcinoma (2nd free Survival daily, 7 days [1]
line) (PFS) Rate at on/7 days off
3 Months in 2-week
cycles [1] [2]
NCT03109886 Phase Unresectable/Metastatic Safety and 100 mg once  Completed
[3]1[4] 2 Hepatocellular Carcinoma  Tolerability daily, 4 days [3]
(HCC) on/3 days off
in 4-week
cycles [3]

Detailed Eligibility Criteria

Thymic Carcinoma Trial
(NCT01011439) [1]

Hepatocellular Carcinoma Trial

Criterion
(NCT03109886) [3]
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| Key Inclusion Criteria | « Histologically confirmed, unresectable B3 thymoma or thymic carcinoma. ¢
Progressed after one prior systemic therapy. * Measurable disease. * ECOG performance status 0-1. e
Adequate liver, renal, and hematologic function. | « Diagnosis of HCC confirmed by histology/radiology (per
AASLD/EASL criteria). * Tumor stages BCLC C or untreatable progression after TACE/TARE. ¢ Prior
sorafenib or regorafenib (discontinued for intolerance) allowed. | | Key Exclusion Criteria | + Myocardial
infarction, unstable angina, or other major cardiac events in the past 6 months. « Grade >1 retinopathy. °
Known brain metastases. * Uncontrolled diabetes or gastrointestinal disease impacting drug absorption. | ¢
Prior use of any systemic anti-cancer therapy (except sorafenib/regorafenib). « Known fibrolamellar HCC or
mixed hepato-cholangiocarcinoma. ¢ Grade 3 oesophageal varices. ¢ Clinical ascites defined as CTCAE

Grade >2. |

Safety and Efficacy Profile

In the Phase 2a HCC trial (NCT03109886), Milciclib demonstrated a manageable safety profile. The most
frequent drug-related adverse events included diarrhea, nausea, fatigue, asthenia, and retinal

hemorrhage [4]. No drug-related deaths were reported [4].

Regarding efficacy in the HCC trial:

¢ The median Time-to-Progression (TTP) was 5.9 months [4].

e 57% of patients achieved Stable Disease (SD), and the clinical benefit response rate was 61% [4].

¢ In a separate thymic carcinoma trial, among evaluated patients, 46.7% met the primary endpoint of
being progression-free at 3 months, with some patients experiencing long-lasting disease
stabilization [2].

Preclinical Experimental Protocols

The following detailed methodologies are derived from a research article investigating Milciclib in colorectal

cancer (CRC) models, which provides a template for in vitro analysis of the drug's mechanism [5].

Cell Viability and Cytotoxicity Assay (CCK-8)

e Purpose: To determine the half-maximal inhibitory concentration (ICso) of Milciclib in CRC cell lines.
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e Procedure:

[e]

Seed cells (e.g., HCT116, RKO) in 96-well plates at a density of 3,000 cells per well and
incubate overnight.

Treat cells with a range of Milciclib concentrations for 72 hours.

Add 10 pL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability and determine I1Cso values using non-linear regression analysis [5].

Clonogenic Survival Assay

e Purpose: To evaluate the long-term reproductive cell death and radiosensitizing effects of Milciclib
following irradiation.
e Procedure:

[e]

Seed parental or radiation-resistant CRC cells into 6-well plates. Adjust seeding density based
on the planned radiation dose (e.g., 2,000 cells for 0 Gy, 6,000 cells for 8 Gy).

The next day, treat cells with Milciclib and/or expose them to a single dose of irradiation (e.g., 0,
2, 4, or 8 Gy) using an X-ray machine.

Continue incubating the cells for 1-2 weeks, allowing the formation of visible colonies (typically
>50 cells).

Aspirate the medium, fix colonies with 4% paraformaldehyde for 15 minutes, and stain with
0.1% crystal violet for 30 minutes.

Count the number of colonies manually or using image analysis software (e.g., ImageJ).
Calculate the surviving fraction and the sensitizer enhancement ratio (SER) to quantify
radiosensitization [5].

Mechanism of Action and Signaling Pathway

Milciclib is a potent, small-molecule, multi-kinase inhibitor. Its primary targets and downstream effects can

be visualized in the following pathway diagram:
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Diagram Title: Milciclib's Multi-Target Mechanism of Action

As illustrated, Milciclib exerts its antitumor effects by simultaneously inhibiting several key kinases [2] [4]:

e CDK2/Cyclin A Inhibition: This leads to cell cycle arrest at the G1/S phase, preventing cancer cell
proliferation [5] [2]. Furthermore, CDK2 inhibition impairs the repair of radiation-induced DNA
damage, partly through downregulation of the Rad51 protein, which enhances radiotherapy sensitivity
[5].

¢ Inhibition of Src Family Kinases and TRKA: This disrupts critical intracellular signaling pathways
that control cell growth, survival, and malignant progression, contributing to the induction of apoptosis
(programmed cell death) [2] [4].

Conclusion for Clinical Development

Milciclib maleate has shown a consistent and manageable safety profile across clinical trials, with a

mechanism of action that supports its potential both as a monotherapy and as a radiosensitizer in
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combination treatment. The structured eligibility criteria and detailed preclinical protocols provide a robust

framework for researchers designing future clinical or investigative studies on this agent.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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